molecular formula C10H17NO2 B13521034 Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate

Cat. No.: B13521034
M. Wt: 183.25 g/mol
InChI Key: PPOPKVADCIPAKB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate is an organic compound with the chemical formula C12H18F3NO4. It is a member of the azaspiro compound family, characterized by a spirocyclic structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate typically involves the reaction of 2-azaspiro[3.3]heptane with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the spirocyclic ring attacks the carbon atom in ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activity compared to its analogues. The presence of the ethyl ester group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)3-8-4-10(5-8)6-11-7-10/h8,11H,2-7H2,1H3

InChI Key

PPOPKVADCIPAKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2(C1)CNC2

Origin of Product

United States

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